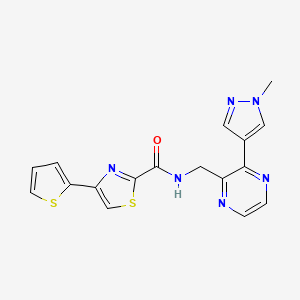![molecular formula C15H12N2O3 B2758920 benzo[d][1,3]dioxol-5-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2320423-01-4](/img/structure/B2758920.png)
benzo[d][1,3]dioxol-5-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d][1,3]dioxol-5-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in drug development.
Scientific Research Applications
Synthesis and Characterization
- A study by Huang et al. (2021) detailed the synthesis, crystal structure, and DFT study of compounds with complex boric acid ester intermediates featuring benzene rings, including methods that could be applicable to the synthesis of related compounds. Their research included conformational and crystallographic analyses confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, alongside DFT calculations to elucidate the molecular structures and physicochemical properties (Huang et al., 2021).
Chemical Properties and Applications
- The work by Pandya et al. (2019) involved synthesizing a library of complex organic compounds, characterized by NMR, mass spectroscopy, and elemental analysis. While the focus was on antimicrobial properties, the synthetic routes and characterization techniques might provide insight into handling similar complex organic molecules (Pandya et al., 2019).
Novel Syntheses and Chemical Reactions
- A novel synthesis approach for 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives was explored by Mitsumoto and Nitta (2004), demonstrating unique alkylation and condensation reactions. This study's methodologies for creating aromatic molecules with diatropic pi-systems could be relevant for synthesizing and studying the target compound (Mitsumoto & Nitta, 2004).
Mechanism of Action
Target of Action
Similar compounds bearing 1-benzo [1,3]dioxol-5-yl-indoles have shown anticancer activity against various cancer cell lines
Mode of Action
It is known that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound may affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects, leading to the inhibition of cancer cell proliferation.
properties
IUPAC Name |
1,3-benzodioxol-5-yl(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(10-3-4-13-14(6-10)20-9-19-13)17-7-11-2-1-5-16-12(11)8-17/h1-6H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVLIZXJYZMQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC4=C(C=C3)OCO4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzo[d][1,3]dioxol-5-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

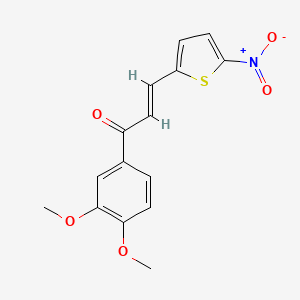
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2758840.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2758843.png)
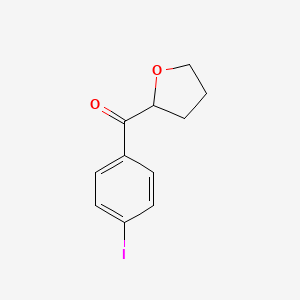
![4-bromo-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2758846.png)
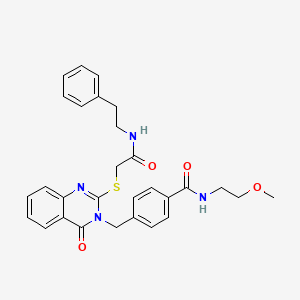

![4-[butyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2758849.png)
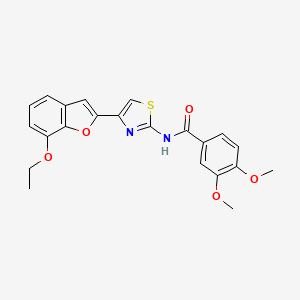
![1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one](/img/structure/B2758854.png)
![2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2758855.png)

